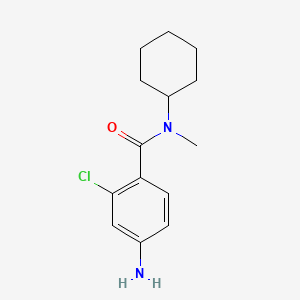

4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide

Description

4-Amino-2-chloro-N-cyclohexyl-N-methylbenzamide is a benzamide derivative featuring a chloro substituent at position 2, an amino group at position 4, and N-cyclohexyl and N-methyl substituents on the amide nitrogen. Its molecular formula is C₁₅H₂₀ClN₂O, with a molecular weight of 294.79 g/mol . While its commercial availability is discontinued , its structural features make it a candidate for pharmaceutical and synthetic applications, particularly due to the presence of reactive sites (amino and chloro groups) and lipophilic cyclohexyl/methyl substituents.

Properties

IUPAC Name |

4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(16)9-13(12)15/h7-9,11H,2-6,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQHZLLJVRSICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with N-cyclohexyl-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-Chloro-N-Cyclohexylbenzamide

- Structure: Lacks the 4-amino and N-methyl groups.

- Properties: The absence of the amino group reduces hydrogen-bonding capacity, while the single cyclohexyl substituent lowers steric hindrance. Crystallographic data shows a dihedral angle of 79.20° between the benzene rings, influencing packing efficiency .

- Applications : Primarily used in crystallography studies to understand amide conformation .

4-Chloro-N-(2-Methoxyphenyl)benzamide

- Structure : Substituted with a methoxyphenyl group instead of cyclohexyl/methyl.

- Properties : The methoxy group introduces electron-donating effects, altering electronic distribution. The dihedral angle between the benzene rings is 45.9° , closer to coplanarity than cyclohexyl analogs .

- Applications : Explored in studies of ortho-substitution effects on amide conformation .

4-Chloro-N-Cyclohexyl-3-[(2-Phenylbutanoyl)Amino]Benzamide

- Structure: Features an additional 2-phenylbutanoyl group at position 3.

- Properties: Increased molecular weight (398.93 g/mol) and lipophilicity due to the phenylbutanoyl chain .

- Applications: Potential use in drug design for enhanced target binding via aromatic interactions .

Functional Group Modifications

2-Amino-4-Chloro-N-Cyclohexyl-N-Ethylbenzamide

- Structure : Replaces N-methyl with N-ethyl.

- Properties : Longer alkyl chain increases hydrophobicity (C₁₅H₂₁ClN₂O , MW: 296.80 g/mol ) .

- Applications : Comparative studies on alkyl chain length effects in pharmacokinetics .

4-Chloro-2-(Cyclohexylamino)-N-(2-Hydroxyethyl)-5-Sulfamoyl-Benzamide

- Structure : Incorporates a sulfamoyl group at position 5 and a hydroxyethyl chain.

- Applications : Investigated for diuretic or antimicrobial activity .

Physical Properties

- Melting Points : Sulfonamide analogs (e.g., Compound 11 in ) melt at 177–180°C , while simpler benzamides (e.g., ) have lower melting points due to reduced symmetry .

- Spectroscopy: IR and HPLC data () confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹). Fluorescence studies () suggest amino groups enhance emission intensity in related benzamides.

Key Findings and Implications

Structural Flexibility: The benzamide core tolerates diverse substituents, enabling tailored electronic and steric properties. For example: Electron-Withdrawing Groups (Cl): Enhance stability and direct further substitution. Amino Groups: Improve solubility and fluorescence . N-Alkyl Substituents: Modulate lipophilicity and metabolic stability .

Biological Relevance: Cyclohexyl groups improve membrane permeability, as seen in and .

Synthetic Challenges: N-Methylation and cyclohexyl introduction require precise conditions to avoid byproducts.

Biological Activity

4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 266.77 g/mol

- CAS Number : 63497-59-6

The compound features a combination of functional groups that influence its reactivity and biological interactions. The presence of the chloro group and the amine functionalities are crucial for its activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with N-cyclohexyl-N-methylamine. The reaction is conducted in organic solvents such as dichloromethane or tetrahydrofuran, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

Biological Mechanisms and Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation:

- Enzyme Interactions : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Binding : It may interact with receptors involved in pain modulation and other physiological processes, suggesting potential applications in pain management and other therapeutic areas.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of enzymes related to metabolic pathways |

| Receptor Modulation | Possible interaction with opioid receptors, influencing pain perception |

| Antimicrobial Effects | Investigated for efficacy against certain bacterial strains |

Case Studies and Research Findings

- Analgesic Properties : Research has indicated that compounds structurally related to this compound exhibit significant μ-opioid receptor agonist activity. For instance, U-47700, a related compound, has been associated with potent analgesic effects but also poses risks for overdose due to its high affinity for opioid receptors .

- Toxicological Profiles : A study highlighted acute intoxication cases linked to U-47700, emphasizing the need for careful evaluation of similar compounds . This raises important considerations regarding the safety and therapeutic window of this compound.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures may exhibit favorable bioavailability profiles, making them candidates for further development in therapeutic applications .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-amino-2-chlorobenzamide | Lacks cyclohexyl group; different receptor interactions |

| N-cyclohexyl-N-methylbenzamide | Similar amine structure; different halogen substitution |

| U-47700 | Potent μ-opioid receptor agonist; higher toxicity risk |

Q & A

Q. What synthetic routes are commonly employed for preparing 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide?

The synthesis typically involves sequential acylation and alkylation steps. For example, reacting 4-amino-2-chlorobenzoic acid derivatives with cyclohexylmethylamine in the presence of coupling agents like EDCl/HOBt. Key intermediates may include chloro-substituted benzoyl chlorides, which are reacted with N-methylcyclohexylamine under controlled conditions. Characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity, as demonstrated in analogous benzamide syntheses .

Q. How can researchers validate the purity and structural identity of the compound?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Spectroscopic methods such as H NMR (e.g., δ 8.71 ppm for aromatic protons in similar compounds) and ESI-MS (e.g., m/z 385.3 [M+H] for benzamide derivatives) are essential. X-ray crystallography may also be used if single crystals are obtainable, as seen in related N-cyclohexyl benzamide structures .

Q. What analytical techniques are suitable for studying its solid-state conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze bond lengths, angles, and cyclohexyl ring puckering parameters (e.g., Cremer-Pople analysis). For example, cyclohexyl groups in analogous compounds exhibit chair conformations with specific torsion angles .

Advanced Research Questions

Q. How does the compound interact with bacterial enzyme targets such as acyl carrier protein synthase (AcpS)?

Computational docking and biochemical assays (e.g., enzyme inhibition studies) are employed. The chloro and amino substituents may enhance binding to bacterial AcpS, as seen in trifluoromethyl-substituted benzamides that disrupt lipid biosynthesis pathways. Competitive binding assays using radiolabeled substrates or fluorescence polarization can quantify inhibition constants () .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Pharmacokinetic profiling (e.g., bioavailability, metabolic stability via liver microsomes) and metabolite identification (LC-MS/MS) are critical. Structural analogs like U-47700 show species-specific metabolism, necessitating cross-validation using humanized animal models or 3D organoid systems. Dose-response curves and receptor selectivity assays (μ-opioid vs. κ-opioid receptors) further clarify discrepancies .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations assess logP, solubility, and membrane permeability. Tools like SwissADME predict CYP450-mediated metabolism, while free-energy perturbation calculations evaluate binding affinities to targets like bacterial AcpS. PubChem’s physicochemical data (e.g., SMILES: C1=CC(=CC=C1Cl)NC(=O)N(C)C2CCCCC2) provide input parameters .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

Challenges include disorder in the cyclohexyl group and twinning. High-resolution data collection (e.g., synchrotron radiation) and iterative refinement in SHELXL improve model accuracy. For disordered regions, split-atom models or restraints on geometric parameters (e.g., C–C bond lengths) are applied. Hydrogen-bonding networks are analyzed using Mercury software .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing chloro with fluoro or adjusting the cyclohexyl group’s stereochemistry). In vitro assays (e.g., MIC values against Staphylococcus aureus) and in silico docking (e.g., Glide SP scoring) identify pharmacophores. For example, bulkier N-alkyl groups in benzamides reduce bacterial membrane penetration .

Methodological Notes

- Data Contradictions : Discrepancies in enzymatic vs. cellular assays may stem from off-target effects. Orthogonal validation (e.g., CRISPR knockdown of target genes) is recommended .

- Advanced Tools : Cryo-EM or surface plasmon resonance (SPR) can resolve binding kinetics for low-solubility compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.